(2S)-2-Amino-2-cyclobutylethan-1-ol is a chiral amino alcohol characterized by its unique cyclobutane ring structure. The compound has the molecular formula and a molecular weight of approximately 115.17 g/mol. It exists as a hydrochloride salt, which is often used in various chemical applications. The compound features an amino group, a hydroxyl group, and a cyclobutane moiety, making it a versatile building block in organic synthesis and medicinal chemistry .
These reactions are fundamental for creating more complex structures in pharmaceutical development and organic synthesis .
The biological activity of (2S)-2-Amino-2-cyclobutylethan-1-ol has been explored in various contexts:
Several methods have been reported for synthesizing (2S)-2-Amino-2-cyclobutylethan-1-ol:
The applications of (2S)-2-Amino-2-cyclobutylethan-1-ol span various fields:
Its unique structure allows it to be a valuable asset in drug design and development processes .
Interaction studies involving (2S)-2-Amino-2-cyclobutylethan-1-ol focus on its binding affinity with biological targets:
Such studies are essential for understanding the compound's mechanism of action and optimizing its biological activity .
Several compounds share structural similarities with (2S)-2-Amino-2-cyclobutylethan-1-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-2-Amino-2-cyclopropylethanol | Contains a cyclopropane ring | Smaller ring size may influence reactivity |
| (R)-2-Amino-3-methylbutan-1-ol | Aliphatic chain with an additional methyl group | Different sterics may affect biological activity |
| (S)-2-Amino-3-pyrrolidinoethanol | Contains a pyrrolidine ring | May exhibit different pharmacological properties |
Each of these compounds possesses unique characteristics that differentiate them from (2S)-2-Amino-2-cyclobutylethan-1-ol, particularly regarding their biological activities and synthetic pathways. The presence of different ring sizes or additional functional groups can significantly influence their reactivity and application potential .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-2-cyclobutylethan-1-ol. This designation reflects the stereochemistry at the second carbon atom (S-configuration), the presence of an amino group (-NH$$_2$$), and a hydroxyl group (-OH) on adjacent carbons. Alternative names include (S)-2-amino-2-cyclobutylethanol and (2S)-2-aminocyclobutyl ethanol. The cyclobutane ring introduces significant steric strain due to its square planar geometry, influencing both reactivity and conformational flexibility.
The molecule contains one stereogenic center at the second carbon, yielding two enantiomers: the (2S)-form discussed here and its (2R)-counterpart (CID 57727005). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, with the hydroxyl and amino groups occupying equatorial positions relative to the cyclobutane ring. This stereochemistry critically impacts interactions with biological targets, as demonstrated in chiral ligand applications.